Ethyl methyl ether

Description

Methoxyethane is an ether that is the methyl ether derivative of ethanol. It has a role as a Lewis base. It derives from an ethanol.

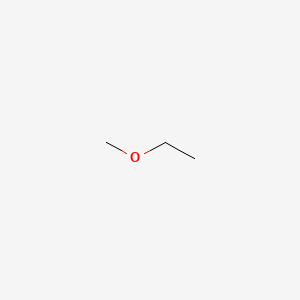

Structure

3D Structure

Properties

IUPAC Name |

methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3-4-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBKSJJDNFUZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Record name | ETHYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074557 | |

| Record name | Ethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl methyl ether appears as a clear colorless gas with a medicine-like odor. Less dense than water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Colorless liquid; bp = 10.8 deg C; [Hawley] bp = 7.4 deg C; [HSDB] Colorless gas with medicinal odor; bp = 11.1 deg C; [CAMEO] Colorless liquefied gas; bp = 7.4 deg C; [MSDSonline] | |

| Record name | ETHYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

7.4 °C | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-35 °F (NFPA, 2010), -35 °F (closed cup) | |

| Record name | ETHYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7251 @ 0 °C/0 °C | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.1 (Air = 1) | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1493 mm Hg @ 25 °C | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

540-67-0, 69012-85-7 | |

| Record name | ETHYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C1-2, ethoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069012857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF7D64JK16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-113 °C | |

| Record name | ETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Formula and Bonding Angles of Ethyl Methyl Ether

This technical guide provides a comprehensive overview of the structural formula and bonding angles of ethyl methyl ether (also known as methoxyethane). The information is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of the molecule's stereochemistry and electronic structure.

Structural Formula

This compound is an unsymmetrical ether with the chemical formula C₃H₈O.[1][2][3] Its structure consists of a central oxygen atom bonded to a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).[4][5] The oxygen atom is sp³ hybridized, which dictates the overall molecular geometry.[6][7][8][9][10]

Quantitative Molecular Data

The key structural parameters for this compound, derived from theoretical models and spectroscopic studies, are summarized in the table below.

| Parameter | Value | Description |

| Molecular Formula | C₃H₈O | The elemental composition of this compound.[1][2][3] |

| C-O-C Bond Angle | Approximately 110-112° | The angle between the methyl carbon, the oxygen, and the ethyl carbon. This is slightly larger than the ideal tetrahedral angle due to steric repulsion between the alkyl groups.[7][11] |

| H-C-H Bond Angle | Approximately 109.5° | The standard tetrahedral bond angle for sp³ hybridized carbon atoms within the methyl and ethyl groups.[6][12] |

| C-C-O Bond Angle | Approximately 109.5° | The bond angle within the ethyl group, reflecting the tetrahedral geometry around the sp³ hybridized carbon. |

| C-O Bond Length | Approximately 141 pm | The approximate distance between the carbon and oxygen atoms, which is typical for ethers.[13] |

Methodology for Structural Determination

The structural parameters, such as bond angles and lengths, presented in this guide are primarily determined through computational chemistry and spectroscopic methods. Techniques like microwave spectroscopy and electron diffraction are experimental methods used to ascertain the geometry of molecules. The provided values are also consistent with predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory, which explains the molecular geometry based on the repulsion between electron pairs in the valence shell of the central oxygen atom. The oxygen atom in an ether has two bonding pairs and two lone pairs of electrons, leading to a bent molecular geometry.[12][13] The repulsion between the bulky methyl and ethyl groups causes the C-O-C bond angle to be slightly larger than the 109.5° angle found in a perfect tetrahedron.[11][14]

Molecular Structure Visualization

The following diagram illustrates the structural formula of this compound, highlighting the connectivity of the atoms.

References

- 1. fiveable.me [fiveable.me]

- 2. brainly.in [brainly.in]

- 3. This compound | 540-67-0 [chemicalbook.com]

- 4. proprep.com [proprep.com]

- 5. Methoxyethane - Wikipedia [en.wikipedia.org]

- 6. What is the bond angle in this compound ((CH3)OC2H5)? | Filo [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alkyl Ether Bond, Formula & Molecular Structure | Study.com [study.com]

- 9. Ethers: Properties, Preparation and Reactions - Chemistry for JEE Main and Advanced PDF Download [edurev.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.in [brainly.in]

- 12. Page loading... [guidechem.com]

- 13. Ether - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyethane, also known as ethyl methyl ether, is a colorless, highly flammable ether with the chemical formula C₃H₈O.[1] Due to its physical and chemical characteristics, it has been investigated for use as a solvent and an anesthetic, although it currently has no widespread applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methoxyethane, detailed experimental protocols for their determination, and a summary of its key chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Physical Properties

Methoxyethane is a volatile, colorless liquid or gas at room temperature with a characteristic medicinal or ether-like odor.[2][3][4] It is less dense than water and its vapors are heavier than air.[2] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Methoxyethane

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈O | [1][2] |

| Molecular Weight | 60.10 g/mol | [2] |

| Boiling Point | 7.4 °C (45.3 °F; 280.5 K) | [1][2][5] |

| Melting Point | -113 °C (-171 °F; 160 K) | [1][2][5] |

| Density | 0.7251 g/cm³ at 0 °C | [1][2][5] |

| Vapor Density | 2.1 (Air = 1) | [2] |

| Vapor Pressure | 1493 mm Hg at 25 °C | [4] |

| Flash Point | -37 °C (-35 °F) | [3] |

| Autoignition Temperature | 190 °C (374 °F) | [3] |

| Refractive Index (n_D) | 1.3420 at 4 °C | [1][2] |

| Viscosity | 0.224 cP at 25 °C | [1] |

| Solubility in Water | Soluble | [2][3] |

| Solubility in Organic Solvents | Soluble in acetone, miscible with alcohol and ether. | [2][3] |

| Dipole Moment | 1.22 D | [6] |

Chemical Properties and Reactivity

Methoxyethane exhibits chemical properties typical of an ether. The ether linkage makes it relatively inert to many reagents, which is why ethers are often used as solvents.[7] However, it can participate in specific reactions and presents certain hazards.

-

Lewis Base Character : The oxygen atom in methoxyethane has two lone pairs of electrons, allowing it to act as a Lewis base. It can form salts with strong acids and addition complexes with Lewis acids, such as the complex formed between diethyl ether and boron trifluoride.[2][4]

-

Flammability : Methoxyethane is a highly flammable liquid and gas.[3] Its vapors can form explosive mixtures with air, with a flammable range of 2% to 10.1%.[3] It must be handled with extreme caution, away from heat, sparks, and open flames.

-

Peroxide Formation : Like many ethers, methoxyethane can oxidize in the presence of air and light to form unstable and potentially explosive peroxides.[2][3][4] This is a significant safety concern, and samples of methoxyethane should be stored under an inert atmosphere and tested for the presence of peroxides before use, especially before distillation.

-

Reactivity with Strong Acids : Methoxyethane is cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr).[8][9] The reaction with hot, concentrated HI proceeds via a nucleophilic substitution mechanism to yield an alcohol and an alkyl iodide.[10][11] With excess HI, both resulting alcohol and the initial ether will be converted to alkyl iodides.[12]

-

Reaction with Phosphorus Pentachloride (PCl₅) : Methoxyethane reacts with PCl₅ to produce methyl chloride and ethyl chloride.[12]

-

Hydrolysis : The ether linkage is relatively stable to hydrolysis under neutral or basic conditions. However, in the presence of dilute sulfuric acid, it can be hydrolyzed to form methanol and ethanol.[12]

Synthesis

A common and versatile method for the synthesis of ethers like methoxyethane is the Williamson ether synthesis.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide ion with a primary alkyl halide through an Sₙ2 reaction.[13] To synthesize methoxyethane, sodium methoxide is reacted with an ethyl halide (e.g., ethyl bromide), or sodium ethoxide is reacted with a methyl halide (e.g., methyl bromide).[14][15][16]

The reaction is typically carried out by heating the reactants under reflux in a suitable solvent.[13][14]

References

- 1. scribd.com [scribd.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. scribd.com [scribd.com]

- 6. carlroth.com [carlroth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucc.ie [ucc.ie]

- 11. Safety Guideline [chemtrack.org]

- 12. vernier.com [vernier.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mt.com [mt.com]

- 15. In Williamson's synthesis, methoxyethane is prepared by [allen.in]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Synthesis of Ethyl Methyl Ether from Ethanol and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl methyl ether (EME) from ethanol and methanol. The document delves into the Williamson ether synthesis and acid-catalyzed dehydration methods, offering detailed experimental protocols, comparative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound (EME), a volatile and flammable compound, serves as a solvent and has been investigated as a potential fuel additive. Its synthesis from readily available alcohols, ethanol and methanol, presents two main challenges: achieving high selectivity for the unsymmetrical ether and developing efficient and environmentally benign reaction conditions. This guide explores the two principal methods for EME synthesis, providing a comparative analysis to inform laboratory and potential scale-up applications.

Synthetic Methodologies

The synthesis of this compound from ethanol and methanol can be primarily achieved through two distinct chemical pathways: the Williamson ether synthesis and acid-catalyzed dehydration.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] For the synthesis of this compound, two main variations are possible:

-

Route A: Reaction of sodium ethoxide with a methyl halide (e.g., methyl iodide).[4]

-

Route B: Reaction of sodium methoxide with an ethyl halide (e.g., ethyl bromide).[4]

The choice between these routes is often dictated by the availability and reactivity of the reagents. Since the SN2 reaction is favored with less sterically hindered alkyl halides, both methyl and ethyl halides are suitable.[3]

This protocol is a generalized procedure based on established Williamson ether synthesis reactions.[5][6]

Materials:

-

Sodium metal

-

Anhydrous methanol or ethanol

-

Methyl iodide or ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to an excess of anhydrous methanol (for sodium methoxide) or anhydrous ethanol (for sodium ethoxide) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Ether Synthesis: To the freshly prepared alkoxide solution, slowly add the corresponding alkyl halide (methyl iodide for sodium ethoxide, or ethyl bromide for sodium methoxide) at room temperature or with gentle cooling. The molar ratio of alkoxide to alkyl halide is typically in the range of 1:1 to 1:2.5.[7]

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-100 °C) for 1 to 8 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution to decompose any unreacted sodium.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation.[8] The boiling point of this compound is approximately 7.4 °C.[8]

A solvent-free variation of the Williamson synthesis involves the use of potassium hydroxide (KOH) pellets with methyl iodide, which can simplify the work-up procedure.[2] The use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), can enhance the reaction rate and yield by facilitating the transfer of the alkoxide ion into the organic phase.[2][5]

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of alcohols is a common method for synthesizing symmetrical ethers.[9][10] However, when a mixture of two different primary alcohols, such as ethanol and methanol, is subjected to these conditions, a statistical mixture of three different ethers is typically formed: diethyl ether (DEE), dimethyl ether (DME), and the desired this compound (EME).[10][11] This lack of selectivity makes it a less favorable method for producing unsymmetrical ethers.[9]

2 CH3OH + 2 CH3CH2OH (H+, Δ) → CH3OCH3 + CH3CH2OCH2CH3 + 2 CH3OCH2CH3 + 2 H2O

Recent research has focused on the use of solid acid catalysts, such as zeolites and heteropoly acids, to improve the selectivity of the cross-etherification reaction.[12] The catalytic activity and selectivity are influenced by the acid strength and pore structure of the catalyst.[12] While these catalysts have shown high efficiency in the dehydration of individual alcohols to their corresponding symmetrical ethers, achieving high selectivity for the unsymmetrical product from a mixture remains a significant challenge.[12][13]

The following is a general procedure for the acid-catalyzed dehydration of a single alcohol to a symmetrical ether, which illustrates the reaction conditions.

Materials:

-

Ethanol or Methanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution (10%)

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: Place the alcohol (e.g., ethanol) in a distillation apparatus. Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to the appropriate temperature (for diethyl ether from ethanol, typically 130-140 °C).[10] Add the same alcohol dropwise from an addition funnel at a rate that maintains a constant temperature and distillation rate.

-

Distillate Collection: Collect the crude ether distillate.

-

Purification:

-

Wash the distillate with a dilute sodium hydroxide solution to remove any acidic impurities.

-

Wash with a saturated sodium chloride solution to remove any remaining ethanol.

-

Dry the ether over anhydrous calcium chloride.

-

Perform a final distillation to obtain the purified ether.

-

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported in the literature, especially for the acid-catalyzed dehydration method due to its inherent lack of selectivity. The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis, drawing from general knowledge of the reaction and data for analogous ethers.

| Parameter | Williamson Ether Synthesis (Route A: Ethoxide + Methyl Iodide) | Williamson Ether Synthesis (Route B: Methoxide + Ethyl Bromide) |

| Base | Sodium | Sodium |

| Solvent | Anhydrous Ethanol | Anhydrous Methanol |

| Alkyl Halide | Methyl Iodide | Ethyl Bromide |

| Temperature | Reflux | Reflux |

| Reaction Time | 1-8 hours[2] | 1-8 hours[2] |

| Typical Yield | 50-95% (general for Williamson synthesis)[1][2] | 50-95% (general for Williamson synthesis)[1][2] |

| Parameter | Acid-Catalyzed Dehydration |

| Catalyst | Concentrated H2SO4 |

| Reactants | Ethanol and Methanol |

| Temperature | ~130-140 °C[10] |

| Products | Mixture of Diethyl Ether, Dimethyl Ether, and this compound |

| Selectivity for EME | Low[10][11] |

| Yield of EME | Generally poor due to mixture of products |

Mandatory Visualizations

Reaction Mechanisms

Caption: Williamson Ether Synthesis Mechanism.

Caption: Acid-Catalyzed Dehydration Mechanism.

Experimental Workflow

Caption: Williamson Synthesis Workflow.

Conclusion

The synthesis of this compound from ethanol and methanol is most effectively and selectively achieved through the Williamson ether synthesis. This method offers good yields and a straightforward procedure, which can be optimized through the use of phase-transfer catalysts. In contrast, acid-catalyzed dehydration is generally unsuitable for the preparation of unsymmetrical ethers like EME due to the formation of a mixture of products, leading to low selectivity and challenging purification. Further research into selective solid acid catalysts may eventually provide a more direct and atom-economical route, but for laboratory and many industrial applications, the Williamson synthesis remains the method of choice. This guide provides the necessary foundational knowledge for researchers to undertake the synthesis and purification of this compound.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A good Williamson synthesis of this compound would be\mathrm{CH}{3} .. [askfilo.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. docsity.com [docsity.com]

- 7. US5092966A - Separation of methylene chloride from ethyl ether by extractive distillation - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. Ch15: 2 ROH -> ROR + H2O [chem.ucalgary.ca]

- 10. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. bpdp.or.id [bpdp.or.id]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Williamson Ether Synthesis for Unsymmetrical Ethers

For Researchers, Scientists, and Drug Development Professionals

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the preparation of symmetrical and, most notably, unsymmetrical ethers. Its reliability and broad applicability make it an indispensable tool in academic research, industrial synthesis, and the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the core principles, modern applications, and experimental considerations for employing the Williamson ether synthesis in the creation of unsymmetrical ethers.

Core Principles and Reaction Mechanism

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] The process involves the reaction of an alkoxide or phenoxide ion (a strong nucleophile) with a primary alkyl halide or other substrate bearing a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).[4][5]

The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkylating agent. This concerted mechanism, where the new carbon-oxygen bond forms simultaneously with the cleavage of the carbon-leaving group bond, results in an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.[3]

The alkoxide is typically generated in situ by deprotonating the corresponding alcohol with a strong base. Common bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[5][6]

Scope and Limitations in the Synthesis of Unsymmetrical Ethers

The true utility of the Williamson synthesis lies in its ability to produce unsymmetrical ethers (R-O-R') by carefully selecting the appropriate alkoxide and alkylating agent.[5] For a successful synthesis, the alkylating agent should ideally be a methyl or primary alkyl halide.[3]

The primary limitation of this method is the competing E2 elimination reaction, which becomes significant with secondary and is the major pathway for tertiary alkyl halides.[3] Since alkoxides are strong bases, they can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene instead of the desired ether. Therefore, to synthesize an unsymmetrical ether like tert-butyl methyl ether, one must use methoxide and tert-butyl halide is not a viable route; the preferred pathway is the reaction of potassium tert-butoxide with a methyl halide.

Aryl halides are generally unreactive in Williamson ether synthesis under standard conditions due to the strength of the carbon-halogen bond in sp² hybridized carbons. However, the synthesis of aryl ethers is readily achieved by reacting a phenoxide with an alkyl halide.[6] In some cases, C-alkylation of the aromatic ring can occur as a side reaction, especially with ambident nucleophiles like phenoxides.[6]

Modern Methodologies and Reaction Conditions

Traditional Williamson ether synthesis often requires elevated temperatures (50-100 °C) and prolonged reaction times (1-8 hours).[1][5] Common solvents include polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF), which enhance the nucleophilicity of the alkoxide.[5]

To address the limitations of classical methods and improve efficiency, several modern techniques have been developed:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1] This technique is particularly effective for the synthesis of alkyl aryl ethers under solvent-free conditions.[7]

-

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers, facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide by transporting the alkoxide ion into the organic phase. This allows for the use of simpler and less hazardous bases like NaOH and often results in milder reaction conditions and improved yields.

Data Presentation: Synthesis of Unsymmetrical Alkyl Aryl Ethers

The following table summarizes the synthesis of various unsymmetrical alkyl aryl ethers using a microwave-assisted, solvent-free Williamson ether synthesis with potassium carbonate as the base.[7]

| Entry | Alcohol (R-OH) | Phenol (Ar-OH) | Ether Product (Ar-O-R) | Time (min) | Yield (%) |

| 1 | 1-Octanol | Phenol | 1-Phenoxyoctane | 15 | 93 |

| 2 | 1-Heptanol | Phenol | 1-Phenoxyheptane | 15 | 92 |

| 3 | 1-Hexanol | 2-Naphthol | 2-(Hexyloxy)naphthalene | 20 | 95 |

| 4 | 1-Pentanol | Phenol | 1-Phenoxypentane | 15 | 93 |

| 5 | Cyclohexanol | Phenol | Cyclohexyloxybenzene | 25 | 90 |

| 6 | Methanol | 4-Bromophenol | 4-Bromoanisole | 10 | 96 |

| 7 | Ethanol | Resorcinol | 1,3-Diethoxybenzene | 15 | 95 |

| 8 | 1-Propanol | 4-Nitrophenol | 4-Nitro-1-propoxybenzene | 20 | 94 |

Experimental Protocols

Below are representative experimental protocols for the synthesis of unsymmetrical ethers via the Williamson reaction.

Protocol 1: Synthesis of 2-Butoxynaphthalene

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol (1.0 eq) in ethanol. Add sodium hydroxide (1.0 eq) and reflux the mixture for 15-20 minutes to form the sodium 2-naphthoxide.

-

Ether Synthesis: To the cooled solution, add 1-bromobutane (1.1 eq). Reflux the mixture for 1-2 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether). Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 1-Phenoxyoctane [7]

-

Reactant Preparation: In a microwave-transparent vessel, mix 1-octanol (1.2 mmol), p-toluenesulfonyl chloride (1.2 mmol), and potassium carbonate (2.4 mmol).

-

Microwave Irradiation (Tosylation): Irradiate the mixture in a microwave reactor at 180 W for 10 minutes to form the octyl tosylate in situ.

-

Addition of Phenol: Add phenol (1.0 mmol) to the reaction mixture and grind for 5 minutes.

-

Microwave Irradiation (Etherification): Irradiate the mixture again at 180 W for 30 minutes.

-

Work-up and Purification: Add water to the reaction vessel and extract the product with diethyl ether. Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent. The crude product can be purified by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis remains a powerful and adaptable method for the preparation of unsymmetrical ethers. A thorough understanding of its SN2 mechanism and the factors that favor substitution over elimination is critical for its successful application. Modern advancements, such as microwave-assisted synthesis and phase-transfer catalysis, have further enhanced the efficiency and scope of this classic reaction, making it an even more valuable tool for chemists in research and industry. By carefully selecting reactants and optimizing reaction conditions, the Williamson ether synthesis can be effectively utilized to generate a diverse array of unsymmetrical ethers for a wide range of applications, including the synthesis of complex molecules and active pharmaceutical ingredients.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. jk-sci.com [jk-sci.com]

- 7. sid.ir [sid.ir]

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for ethyl methyl ether and a range of related ether compounds. Designed for researchers, scientists, and drug development professionals, this document details the systematic naming conventions, presents key physical property data, and outlines relevant experimental protocols for the synthesis and analysis of these compounds.

IUPAC Nomenclature of Ethers

The IUPAC system provides a systematic and unambiguous method for naming ethers, moving beyond common or trivial names which can be inconsistent. The fundamental principle of IUPAC nomenclature for ethers is to name the ether as an alkoxy derivative of the longest carbon chain.

Naming Simple Aliphatic Ethers

For simple ethers with the general formula R-O-R', the following rules apply:

-

Identify the two alkyl groups attached to the oxygen atom.

-

Determine the longer of the two alkyl chains. This chain is considered the parent alkane.

-

Name the shorter alkyl group along with the oxygen atom as an "alkoxy" substituent. This is done by replacing the "-yl" suffix of the alkyl group with "-oxy". For example, a methyl group (CH₃-) becomes a methoxy group (CH₃O-), and an ethyl group (CH₃CH₂-) becomes an ethoxy group (CH₃CH₂O-).

-

Number the parent alkane chain to give the alkoxy substituent the lowest possible locant.

-

Assemble the name by stating the locant of the alkoxy group, followed by the alkoxy group name, and then the parent alkane name.

Example: this compound

-

Structure: CH₃-O-CH₂CH₃

-

Alkyl groups: Methyl (CH₃) and Ethyl (CH₂CH₃).

-

Parent alkane: The longer chain is the two-carbon ethyl group, so the parent alkane is ethane.

-

Alkoxy substituent: The shorter chain is the methyl group, which becomes a methoxy group (CH₃O-).

-

Numbering: The methoxy group is on the first carbon of the ethane chain.

The common name for this compound is this compound, where the alkyl groups are named alphabetically followed by the word "ether"[3]. While widely used for simple ethers, this system can become ambiguous for more complex structures.

Naming Complex and Symmetric Ethers

-

Symmetrical Ethers: For ethers where both alkyl groups are identical (e.g., CH₃CH₂-O-CH₂CH₃), the prefix "di-" is used in the common name (diethyl ether). In the IUPAC system, one of the ethyl groups is treated as the parent alkane (ethane) and the other as an ethoxy substituent, leading to the name ethoxyethane [1].

-

Ethers with Branched Alkyl Groups: The same principles apply. For example, in methyl isopropyl ether ((CH₃)₂CH-O-CH₃), the longer chain is the three-carbon propane chain (from the isopropyl group). The methoxy group is attached to the second carbon of the propane chain, resulting in the IUPAC name 2-methoxypropane [4].

Nomenclature of Cyclic Ethers

Cyclic ethers, or heterocyclic ethers, are named using specific rules:

-

Monocyclic Ethers: For simple cyclic ethers, the prefix "oxa-" is used to indicate the presence of an oxygen atom in the ring, followed by the name of the corresponding cycloalkane. The numbering of the ring starts at the oxygen atom. For example, a three-membered ring containing one oxygen atom is named oxirane (commonly known as ethylene oxide). A five-membered saturated ring with one oxygen atom is named oxolane (commonly known as tetrahydrofuran)[5].

-

Crown Ethers: These are a special class of cyclic polyethers. Their nomenclature is based on the total number of atoms in the ring and the number of oxygen atoms. The general format is "x-crown-y", where 'x' is the total number of atoms in the ring and 'y' is the number of oxygen atoms. For instance, 18-crown-6 has a ring of 18 atoms, 12 of which are carbon and 6 are oxygen[1][6][7].

Ethers with Other Functional Groups

When an ether linkage is part of a molecule containing other functional groups of higher priority (e.g., alcohols, ketones, carboxylic acids), the ether is treated as a substituent and named as an alkoxy group. The functional group with the highest priority determines the parent name and the suffix of the molecule[8][9].

Example: In a molecule with both a hydroxyl group and an ether linkage, the alcohol has higher priority. Therefore, the molecule is named as an alcohol, and the ether portion is named as an alkoxy substituent.

Physical Properties of Simple Ethers

The physical properties of ethers are significantly influenced by their molecular structure. The C-O-C bond is polar, leading to a net dipole moment. However, the absence of a hydroxyl (-OH) group means that, unlike alcohols, ether molecules cannot form hydrogen bonds with each other. This results in lower boiling points compared to alcohols of similar molecular weight[3][10]. Ethers can, however, act as hydrogen bond acceptors with protic solvents like water, which accounts for their partial solubility.

Below is a table summarizing key physical properties of this compound and some related simple ethers.

| Ether | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water ( g/100g ) |

| This compound | Methoxyethane | C₃H₈O | 60.10 | 7.4 | 0.725 | 6.89 |

| Diethyl ether | Ethoxyethane | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 6.0 |

| Methyl propyl ether | 1-Methoxypropane | C₄H₁₀O | 74.12 | 39.1 | 0.738 | 1.9 |

| Isopropyl methyl ether | 2-Methoxypropane | C₄H₁₀O | 74.12 | 32.5 | 0.724 | 7.92 (at 15°C)[11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of simple ethers, relevant for laboratory and research applications.

Synthesis of Ethers: The Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.

This protocol outlines the synthesis of this compound from sodium ethoxide and methyl iodide.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Anhydrous diethyl ether (as a solvent, if needed)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small, freshly cut pieces of sodium metal to an excess of absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. The reaction is complete when all the sodium has dissolved.

-

Reaction with Methyl Iodide: To the freshly prepared solution of sodium ethoxide, slowly add a stoichiometric amount of methyl iodide through the condenser.

-

Reflux: Gently heat the reaction mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water to dissolve the sodium iodide byproduct.

-

Separate the organic layer (which will be the upper layer if no additional solvent was used). If the product volume is small, an extraction with a small amount of diethyl ether can be performed.

-

Wash the organic layer with a small amount of water, followed by a saturated sodium chloride solution (brine) to aid in the removal of water.

-

-

Drying and Distillation:

-

Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.

-

Decant or filter the dried liquid into a distillation flask.

-

Carefully distill the liquid, collecting the fraction that boils at the expected boiling point of this compound (7.4 °C). Due to its low boiling point, a cooling bath for the receiving flask is necessary.

-

Analysis of Ethers: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like ethers.

This protocol provides a general framework for the analysis of a mixture of simple ethers.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms)

-

Helium carrier gas

-

Microsyringe for injection

-

Volumetric flasks and pipettes

-

High-purity solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the ether mixture in the chosen solvent at a known concentration (e.g., 1000 ppm).

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-

If analyzing an unknown sample, dilute it with the solvent to an appropriate concentration to avoid overloading the GC column.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the ethers without thermal degradation (e.g., 200 °C). Use a split injection mode to handle concentrated samples.

-

Oven Temperature Program: A temperature program is used to separate the ethers based on their boiling points. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/minute to 150 °C.

-

Final hold: Hold at 150 °C for 2 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan a mass range appropriate for the expected ethers (e.g., m/z 35-200).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of each standard and sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the ethers in the sample by comparing their retention times and mass spectra to those of the authentic standards and to mass spectral libraries (e.g., NIST).

-

Quantify the amount of each ether by constructing a calibration curve from the peak areas of the standards.

-

Visualizations

IUPAC Nomenclature Logic for Ethers

The following diagram illustrates the decision-making process for naming an ether according to IUPAC rules.

Caption: IUPAC nomenclature workflow for ethers.

Williamson Ether Synthesis Workflow

This diagram outlines the key steps in the Williamson ether synthesis.

Caption: Experimental workflow for Williamson ether synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. byjus.com [byjus.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. aakash.ac.in [aakash.ac.in]

- 6. quora.com [quora.com]

- 7. Crown ether - Wikipedia [en.wikipedia.org]

- 8. Naming Ethers - Chemistry Steps [chemistrysteps.com]

- 9. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. isopropyl methyl ether [chemister.ru]

Spectroscopic Analysis of Ethyl Methyl Ether: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for ethyl methyl ether (CH₃CH₂OCH₃), a key solvent and reagent in various chemical applications. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are characteristic and useful for its identification.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different chemical environments of the protons in the molecule. The integration of these signals is in a 3:2:3 ratio, consistent with the number of protons in the methyl group attached to the oxygen, the methylene group of the ethyl moiety, and the methyl group of the ethyl moiety, respectively[1].

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| CH₃-CH₂-O- | ~1.2 | Triplet | 3H |

| -O-CH₂-CH₃ | ~3.5 | Quartet | 2H |

| CH₃-O- | ~3.0 | Singlet | 3H |

Table 1: ¹H NMR Spectroscopic Data for this compound.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays three signals, one for each unique carbon atom. The carbons attached to the electronegative oxygen atom are shifted downfield.

| Carbon Environment | Chemical Shift (δ) in ppm |

| C H₃-CH₂-O- | ~15 |

| -O-C H₂-CH₃ | ~58-75 |

| C H₃-O- | ~55-59 |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an ether is characterized by the C-O stretching vibration.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2800-3000 | Strong |

| C-O-C stretch | 1050-1150 | Strong |

Table 3: Key IR Absorption Bands for this compound.[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 60, corresponding to its molecular weight[5][6].

| m/z | Relative Intensity (%) | Fragment Ion |

| 60 | 25.9 | [CH₃CH₂OCH₃]⁺ (Molecular Ion) |

| 45 | 100 (Base Peak) | [CH₂OCH₃]⁺ |

| 31 | High | [CH₂OH]⁺ |

| 29 | 49.0 | [CH₃CH₂]⁺ |

Table 4: Mass Spectrometry Data for this compound.[5][7]

Experimental Protocols

4.1. NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube[8][9][10]. For ¹³C NMR, a higher concentration of 20-50 mg is recommended[9].

-

Ensure the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube[8].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm)[1][11].

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent[9].

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution[9].

-

Tune the probe to the appropriate nucleus (¹H or ¹³C)[9].

-

Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay[9]. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope[12].

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

4.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[13][14].

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates[13].

-

Mount the "sandwich" plate assembly in the sample holder of the IR spectrometer[15].

Data Acquisition (FTIR):

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences[16].

-

Place the sample holder with the prepared salt plates into the spectrometer's sample beam[14].

-

Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers[16].

-

Clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator after use[13].

4.3. Mass Spectrometry (MS)

Sample Introduction (for a volatile liquid):

-

This compound is a volatile liquid and can be introduced directly into the mass spectrometer[17][18].

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a small amount of the sample is injected into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer[19].

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion ([M]⁺) and fragment ions[5].

-

The ions are then accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z[19].

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Methoxyethane | C3H8O | CID 10903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. researchgate.net [researchgate.net]

- 16. ursinus.edu [ursinus.edu]

- 17. paulcooper.pbworks.com [paulcooper.pbworks.com]

- 18. higginschemistry.weebly.com [higginschemistry.weebly.com]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

An In-depth Technical Guide on the Thermodynamic Properties of Ethyl Methyl Ether

This technical guide provides a comprehensive overview of the core thermodynamic properties of ethyl methyl ether (also known as methoxyethane). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed thermodynamic data. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and presents a logical workflow for the application of these properties.

Core Thermodynamic Properties

The thermodynamic properties of a substance are fundamental to understanding its behavior in chemical reactions, phase transitions, and various industrial processes. For this compound, these properties are crucial for applications ranging from its use as a solvent to its potential role in various chemical syntheses.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of this compound gathered from various sources.

Table 1: Standard Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Units | State |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -216.4 | kJ/mol | (g) |

| Standard Molar Entropy (S⁰) | 309.2 | J/(mol·K) | (g) |

| Molar Heat Capacity at Constant Pressure (Cp) | 93.3 | J/(mol·K) | (g) |

Source: CRC Handbook of Chemistry and Physics. - 90ed. - CRC Press, 2010. - pp. 5-25

Table 2: Physical Properties of this compound

| Property | Value | Units |

| Molar Mass | 60.095 | g/mol |

| Boiling Point | 10.8 | °C |

| Melting Point | -113 | °C |

| Density | 0.7251 @ 0 °C/0 °C | g/cm³ |

| Vapor Pressure | 1493 | mm Hg @ 25 °C |

| Flash Point | -37 | °C |

| Autoignition Temperature | 190 | °C |

Sources: PubChem[1], CAMEO Chemicals[2], ChemicalBook[3][4], Stenutz[5]

Experimental Protocols for Determining Thermodynamic Properties

3.1. Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion. The primary technique for this is bomb calorimetry .

-

Principle: A known mass of the volatile liquid is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a "bomb." The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

General Procedure:

-

A precisely weighed sample of this compound, often sealed in a capsule to prevent evaporation, is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically via an ignition wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise, the mass of the sample, and the calorimeter constant.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

3.2. Determination of Entropy and Heat Capacity

The standard molar entropy and heat capacity are typically determined using adiabatic calorimetry .

-

Principle: An adiabatic calorimeter is designed to measure the heat capacity of a substance as a function of temperature by introducing a known amount of heat and measuring the resulting temperature increase under conditions of no heat exchange with the surroundings.

-

General Procedure:

-

A known quantity of the sample is placed in a calorimeter vessel, which is surrounded by an adiabatic shield.

-

The temperature of the shield is continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat loss.

-

A measured amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise.

-

The temperature change is precisely measured.

-

The heat capacity (Cp) is calculated from the electrical energy supplied and the observed temperature change.

-

By making a series of such measurements over a range of temperatures, the heat capacity as a function of temperature can be determined.

-

The standard molar entropy (S⁰) at a given temperature is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero up to the desired temperature, accounting for the entropies of any phase transitions (e.g., melting and boiling).

-

3.3. Determination of Vapor Pressure

The vapor pressure of a volatile liquid like this compound can be measured using various static or dynamic methods.

-

Static Method:

-

Principle: This method involves introducing the liquid into an evacuated, closed system and measuring the pressure at thermal equilibrium.

-

General Procedure:

-

A sample of the liquid is thoroughly degassed to remove any dissolved air.

-

The sample is introduced into a thermostated vessel connected to a pressure-measuring device (manometer).

-

The system is allowed to reach thermal and phase equilibrium at a set temperature.

-

The pressure of the vapor in equilibrium with the liquid is recorded.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

-

-

-

Dynamic Method:

-

Principle: This method involves measuring the boiling point of the liquid at different externally applied pressures. The vapor pressure at a given temperature is the external pressure at which the liquid boils at that temperature.

-

General Procedure:

-

The liquid is heated in a container connected to a system for controlling the pressure.

-

The pressure in the system is set to a specific value.

-

The temperature at which the liquid boils (i.e., when its vapor pressure equals the set external pressure) is measured.

-

This process is repeated for a range of pressures.

-

-

Visualization of Workflow

The following diagram illustrates a logical workflow for the determination and application of the thermodynamic properties of this compound in a research and development context.

Caption: Workflow for Thermodynamic Property Determination and Application.

This guide provides a foundational understanding of the thermodynamic properties of this compound. For specific applications, it is recommended to consult the primary literature and specialized databases for the most accurate and up-to-date information.

References

- 1. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Measurements of heats of combustion by flame calorimetry. Part 2.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 5. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

Environmental Fate and Impact of Ethyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and potential impact of ethyl methyl ether (EME). The information presented herein is intended to support environmental risk assessments and to provide a foundational understanding of the behavior of this compound in various environmental compartments. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from analogous compounds and estimations from validated predictive models. All estimated values are clearly identified.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a substance is essential for predicting its environmental distribution and behavior. This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1][2] It is soluble in water and miscible with many organic solvents.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈O | [3] |

| Molecular Weight | 60.1 g/mol | [3] |

| CAS Number | 540-67-0 | [3] |

| Boiling Point | 10.8 °C | [4] |

| Melting Point | -113.15 °C | [4] |

| Flash Point | -37 °C | [5] |

| Vapor Pressure | 587 mmHg at 25 °C (estimated) | |

| Henry's Law Constant | 9.0 x 10⁻¹ atm·m³/mol (estimated) | [6] |

| Water Solubility | Soluble | [1][5] |

| log Kow (Octanol-Water Partition Coefficient) | 0.4 (estimated) |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. The primary routes of environmental distribution for this compound are influenced by its high volatility and water solubility.

Atmospheric Fate

Due to its high vapor pressure and low boiling point, this compound released to the environment is expected to partition predominantly to the atmosphere.[5] The primary degradation pathway in the troposphere is through reaction with photochemically produced hydroxyl (OH) radicals.

The rate constant for the reaction of this compound with OH radicals has been estimated using structure-activity relationship (SAR) models. Based on these estimations, the atmospheric lifetime of this compound is calculated to be relatively short, suggesting it will not persist in the atmosphere or contribute significantly to long-range transport.

Atmospheric Degradation of this compound

Table 2: Atmospheric Fate of this compound

| Parameter | Value | Reference(s) |

| OH Radical Reaction Rate Constant (kOH) | 5.7 x 10⁻¹² cm³/molecule-sec at 753 K (experimental, high temperature) | [7] |

| Atmospheric Lifetime | Estimated to be on the order of days (based on kOH estimations at ambient temperature) |

Aquatic Fate

If released into water, this compound's high volatility, as indicated by its estimated Henry's Law constant, suggests that volatilization to the atmosphere will be a significant removal mechanism.[6] Its solubility in water indicates that it can be transported in aqueous systems.[1]

Biodegradation is a potential fate process for this compound in aquatic environments. While ethers, in general, can be resistant to biodegradation, studies on similar compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have shown that aerobic biodegradation can occur, often through co-metabolism.[7][8] It is anticipated that this compound may also be susceptible to aerobic biodegradation, although specific data are lacking. Hydrolysis is not expected to be a significant fate process for ethers under normal environmental conditions.

Terrestrial Fate

When released to soil, the fate of this compound will be governed by a combination of volatilization, leaching, and biodegradation. Due to its high vapor pressure, volatilization from soil surfaces is expected to be a rapid process.[5]

The mobility of this compound in soil is determined by its soil adsorption coefficient (Koc). Lacking experimental data, the Koc for this compound can be estimated using quantitative structure-activity relationship (QSAR) models. Based on its low estimated log Kow, the Koc value is expected to be low, indicating high mobility in soil and a potential to leach into groundwater.[9]

Biodegradation in soil, similar to the aquatic environment, is a potential but likely slow degradation pathway. The presence of other organic substrates may enhance the biodegradation of this compound through co-metabolism.[8]

Table 3: Soil Fate Parameters of this compound

| Parameter | Value | Reference(s) |

| Soil Adsorption Coefficient (log Koc) | 1.64 (estimated using KOCWIN™) | |

| Soil Mobility | High | [9] |

Ecotoxicological Impact

The potential for a chemical to cause adverse effects on aquatic and terrestrial organisms is a critical component of its environmental risk assessment. Due to a lack of direct experimental ecotoxicity data for this compound, predictive models such as the Ecological Structure-Activity Relationships (ECOSAR™) are utilized to estimate its potential impact on aquatic life.

Table 4: Predicted Acute Aquatic Toxicity of this compound (ECOSAR™)

| Trophic Level | Species | Endpoint | Predicted Value (mg/L) |

| Fish | Fathead Minnow (Pimephales promelas) | 96-hr LC₅₀ | >100 |

| Invertebrate | Water Flea (Daphnia magna) | 48-hr EC₅₀ | >100 |

| Algae | Green Algae (Pseudokirchneriella subcapitata) | 96-hr EC₅₀ | >100 |

The ECOSAR predictions suggest that this compound has a low potential for acute toxicity to aquatic organisms. However, it is important to note that these are estimated values and should be confirmed with experimental data for a definitive risk assessment.

Experimental Protocols

Detailed experimental protocols are crucial for the generation of reliable environmental fate and ecotoxicity data. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

Determination of Atmospheric Reaction Rate with OH Radicals

The rate constant for the reaction of a volatile organic compound with hydroxyl radicals in the gas phase can be determined using a relative rate method in a smog chamber.

Experimental Workflow for OH Radical Reaction Rate Determination

Methodology:

-

Chamber Preparation: A smog chamber (e.g., a large Teflon bag) is filled with purified air.

-

Reactant Introduction: Known concentrations of the test compound (this compound), a reference compound with a well-established OH radical reaction rate constant, and an OH radical precursor (e.g., hydrogen peroxide or methyl nitrite) are introduced into the chamber.

-

Initiation of Reaction: The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals, initiating the degradation of the test and reference compounds.

-

Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using a gas chromatograph with a flame ionization detector (GC-FID).

-